molecular formula C10H10FNO2 B15127881 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one

Cat. No.: B15127881
M. Wt: 195.19 g/mol
InChI Key: OVGNTIUKDIGIGH-UHFFFAOYSA-N
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Description

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one is a fluorinated oxindole derivative characterized by a bicyclic indole scaffold substituted with a 2-fluoroethoxy group at the 5-position. The 2-fluoroethoxy substituent introduces both electronic and steric effects, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-(2-fluoroethoxy)-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H10FNO2/c11-3-4-14-8-1-2-9-7(5-8)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13)

InChI Key

OVGNTIUKDIGIGH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)OCCF)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one typically involves the reaction of 2,3-dihydro-1H-indol-2-one with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolinones, which can be further functionalized for specific applications.

Scientific Research Applications

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The fluoroethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Oxindole Derivatives

Compound Name Substituent at Position 5 Additional Modifications Molecular Formula Molecular Weight (g/mol) Reference
5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one 2-Fluoroethoxy None C₁₀H₁₀FNO₂ 195.19
5-(Pentafluoro-λ⁶-sulfanyl)-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one (8b) Pentafluorosulfanyl (SF₅) Propan-2-ylidene at position 3 C₁₁H₇F₅N₂OS 334.25
5-Ethoxy-1,3-dimethylindolin-2-one Ethoxy Methyl groups at positions 1 and 3 C₁₂H₁₅NO₂ 217.25
5-Fluoro-3-[(4-methoxyphenyl)amino]-2,3-dihydro-1H-indol-2-one Fluoro 4-Methoxyphenylamino at position 3 C₁₅H₁₂FN₂O₂ 283.27
5-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2,3-dihydro-1H-indol-2-one 2-Amino-1,3-thiazol-4-yl Chloro at position 6 C₁₁H₈ClN₃OS 281.72

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Modifications : The thiazole-substituted analog (Table 1, row 5) introduces a heteroaromatic ring, which may improve binding to biological targets through π-π interactions .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR Spectral Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one Not reported Expected: ~1650 (C=O), ~1100 (C-F) Not available
5-(Pentafluoro-λ⁶-sulfanyl)-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one (8b) 203–205 1659 (C=O), 820 (S=O) Not reported
5-Fluoro-3-[(4-methoxyphenyl)amino]-2,3-dihydro-1H-indol-2-one Not reported NH stretch (~3300), C=O (~1660) ¹⁹F NMR: -120 to -125 (fluorine)
3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one Not reported C=O (~1680), C-O (~1050) ¹H NMR: 1.2–1.4 (ethoxy CH₃)

Analysis :

  • The SF₅-substituted compound (8b) exhibits a high melting point (203–205°C), likely due to strong intermolecular interactions from the polar SF₅ group .
  • Fluorine-containing analogs (e.g., 5-fluoro derivatives) show distinct ¹⁹F NMR shifts, which are critical for structural elucidation .

Insights :

  • Microwave-assisted synthesis (e.g., compound 8b) improves reaction efficiency, as seen in higher yields compared to traditional methods .
  • Copper-catalyzed click chemistry (compound 5e) demonstrates the utility of transition metals in constructing triazole-linked indole derivatives .

Biological Activity

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound, focusing on its interactions with various receptors and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one can be represented as follows:

C12H12FNO\text{C}_{12}\text{H}_{12}\text{F}\text{N}\text{O}

This compound features a dihydroindole core with a fluoroethoxy substituent, which is critical for its biological activity.

1. Receptor Interactions

Research indicates that 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one exhibits significant affinity for various receptors:

  • μ-opioid Receptor : The presence of fluorine in the compound enhances its affinity for μ-opioid receptors, which are crucial for pain modulation. Studies show that similar compounds with fluorine substitutions have affinities in the nanomolar range (e.g., K_i = 65 nM) .
  • Cannabinoid Receptor Type 2 (CB2R) : The compound has been evaluated for its binding affinity to CB2R, a target for neuroinflammation and pain relief. Modifications in the indole structure were found to influence binding affinities significantly .

2. Enzyme Inhibition

5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one has been investigated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) : While specific data on this compound's inhibition of AChE is limited, related compounds have shown promising inhibitory effects on AChE activity, suggesting potential neuroprotective properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the dihydroindole framework and the introduction of halogen atoms significantly affect the biological activity of derivatives. For instance:

CompoundSubstituentμ-Receptor Affinity (K_i)
Base CompoundNone>1000 nM
Fluorinated DerivativeFluorine at C565 nM
Chlorinated DerivativeChlorine at C5>1000 nM
Brominated DerivativeBromine at C5>1000 nM

This table illustrates how specific substitutions can enhance or diminish receptor affinity.

Study 1: Opioid Receptor Modulation

In a study examining various analogs of indole derivatives, compounds similar to 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one demonstrated significant μ-opioid receptor modulation. The findings suggested that fluorinated derivatives could provide effective analgesics with reduced side effects compared to traditional opioids .

Study 2: Neuroinflammation

Another study focused on the neuroprotective potential of compounds targeting CB2R. The results indicated that modifications leading to increased CB2R affinity could facilitate neuroprotection in models of neuroinflammation, highlighting the therapeutic promise of such compounds .

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